
PPA-904
概要
説明
PPA-904は、抗腫瘍活性を有する可能性のある選択的フェノチアジン光増感剤です。 主に慢性下腿潰瘍や糖尿病性足潰瘍の治療のための光線力学療法(PDT)で使用されています 。 この化合物は、広範囲の抗菌活性で知られており、さまざまな研究用途で使用されています .
準備方法
合成経路と反応条件: PPA-904の合成には、フェノチアジン誘導体を特定のアルキル化剤と制御された条件下で反応させることが含まれます。 反応には通常、ジメチルスルホキシド(DMSO)などの溶媒が必要で、完全な変換を確実にするために高温で行われます .
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、目的の製品品質を達成するために、高純度の試薬と溶媒を使用することが含まれます。 反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されています .
化学反応の分析
反応の種類: PPA-904は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: this compoundの還元は、水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。通常、水性または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム。通常、アルコールまたは水性媒体中で行われます。
生成される主要な製品:
酸化: スルホキシドまたはスルホンが形成されます。
還元: 還元されたフェノチアジン誘導体が形成されます。
4. 科学研究への応用
This compoundは、次のような幅広い科学研究への応用を持っています。
化学: 光線力学研究において光増感剤として使用されます。
生物学: さまざまな病原体に対する抗菌特性について調査されています。
医学: 光線力学療法による慢性下腿潰瘍や糖尿病性足潰瘍の治療における可能性について研究されています。
科学的研究の応用
Antimicrobial Therapy
PPA-904 has been investigated for its antimicrobial properties, particularly against chronic bacterial infections in wounds. A notable Phase IIa clinical trial demonstrated that topical application of this compound significantly reduced bacterial load in patients with chronic leg ulcers and diabetic foot ulcers compared to placebo treatments. The study involved 32 patients and indicated that 50% of those treated with this compound achieved complete healing after three months, compared to only 12% in the placebo group .
Study | Patient Group | Treatment | Outcome |
---|---|---|---|
Phase IIa Trial | Chronic leg ulcers and diabetic foot ulcers | Topical this compound + light activation | 50% complete healing vs. 12% placebo |
Treatment of Cutaneous Leishmaniasis
In addition to its applications in wound care, this compound has been utilized in the treatment of cutaneous leishmaniasis. A study indicated that topical application at a concentration of 500 μM, combined with irradiation using a broadband light source at 665 nm, resulted in effective treatment outcomes . This highlights the versatility of this compound as an antimicrobial agent beyond traditional applications.
Phase IIb Clinical Trial
A subsequent Phase IIb trial further validated the effectiveness of this compound in reducing bacterial load in chronic wounds. Conducted across multiple centers in the UK, this trial involved 57 patients and demonstrated that subjects receiving weekly treatments showed a statistically significant reduction in bacterial counts compared to those receiving placebo .
Trial Phase | Number of Patients | Key Finding |
---|---|---|
Phase IIb | 57 | Significant reduction in bacterial load with this compound |
Safety and Tolerability
Throughout clinical evaluations, this compound has shown a favorable safety profile, with no significant adverse effects reported during trials. This aspect is crucial for its potential adoption in clinical settings where patient safety is paramount .
作用機序
PPA-904は、光線力学療法を通じてその効果を発揮します。光によって活性化されると、this compoundは活性酸素種(ROS)を生成し、標的細胞における細胞損傷と死を引き起こします。このメカニズムは、特に微生物細胞と腫瘍細胞に対して効果的です。 分子標的には、細胞膜とDNAが含まれ、酸化ストレスとアポトーシスにつながります .
類似の化合物:
フェノチアジン: 同様の光増感特性を持つ化合物のクラスです。
メチレンブルー: 光線力学療法に使用される別のフェノチアジン誘導体です。
トルイジンブルー: 抗菌性と光増感特性を持つフェノチアジン色素
This compoundの独自性: this compoundは、光増感剤としての高い選択性と効力によって特徴付けられます。他のフェノチアジン誘導体に比べて、光線力学療法において優れた有効性を示しています。 広範囲の抗菌活性と潜在的な抗腫瘍効果により、研究と臨床の両方で貴重な化合物となっています .
類似化合物との比較
Phenothiazine: A class of compounds with similar photosensitizing properties.
Methylene Blue: Another phenothiazine derivative used in photodynamic therapy.
Toluidine Blue: A phenothiazine dye with antimicrobial and photosensitizing properties
Uniqueness of PPA-904: this compound is unique due to its high selectivity and potency as a photosensitizer. It has shown superior efficacy in photodynamic therapy compared to other phenothiazine derivatives. Its broad-spectrum antimicrobial activity and potential antitumor effects make it a valuable compound in both research and clinical settings .
生物活性
PPA-904 is a specific phenothiazine compound that has garnered attention in the field of photodynamic therapy (PDT) due to its unique biological activity, particularly against parasitic infections such as leishmaniasis. This article delves into the biological mechanisms, efficacy, and research findings associated with this compound, emphasizing its role as a photosensitizer in PDT.
Overview of this compound
This compound is characterized as a tissue-penetrating photosensitizer that exhibits a dual mechanism of action: it has both photodynamic and dark toxicity effects. Its application in PDT involves the generation of reactive oxygen species (ROS) upon light activation, which leads to cellular damage in targeted pathogens.
-
Photodynamic Mechanism :
- Upon exposure to light, this compound generates ROS that can induce apoptosis in cells, including parasites such as Leishmania major.
- The efficacy of this compound in PDT is enhanced when combined with specific wavelengths of light, optimizing the destruction of targeted cells.
-
Dark Toxicity :
- This compound exhibits significant dark toxicity towards Leishmania parasites even without light activation. This was demonstrated in murine models where a notable reduction in parasitic load was observed post-treatment .
- The dark toxicity contributes to the overall effectiveness of this compound, making it a promising candidate for therapeutic applications where light exposure may be limited.
Case Study: Leishmaniasis Treatment
A study utilizing murine models infected with GFP+ L. major provided insights into the efficacy of this compound. Key findings include:
- Reduction in Parasitic Load : Following treatment with this compound-PDT, there was approximately an 80% reduction in parasitic load immediately after treatment .
- Biphasic Response : The study observed a biphasic pattern in parasitic load reduction, indicating that while initial treatments are effective, subsequent sessions may be necessary for complete eradication .
- Fluorescence Monitoring : The correlation between fluorescence decay of GFP and this compound during PDT allowed for real-time monitoring of treatment efficacy, establishing a reliable method for evaluating therapeutic outcomes .
Comparative Efficacy Table
Treatment Type | Initial Load Reduction | Subsequent Load Changes | Notes |
---|---|---|---|
This compound-PDT | ~80% | Biphasic pattern | Effective but requires multiple sessions |
Traditional PDT | Variable | Linear decline | Less efficient compared to this compound |
Research Findings and Implications
Research has indicated that optimizing the delivery and concentration of this compound within lesions is crucial for maximizing its therapeutic potential. Studies suggest that achieving an adequate fluence rate during PDT can prevent rapid photobleaching of the compound, thereby enhancing its effectiveness .
Additionally, ongoing investigations aim to refine treatment protocols by exploring combinations with other therapeutic agents and adjusting light parameters to improve outcomes further.
特性
IUPAC Name |
dibutyl-[7-(dibutylamino)phenothiazin-3-ylidene]azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N3S.BrH/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMPBOPIZQTTLB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3S2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471001 | |
Record name | Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30189-85-6 | |
Record name | Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。